Unsubstituted Phenylpiperazine vs. ortho-Fluorophenyl: P2X7 Receptor Antagonism Potency Gap
In a structurally analogous series of 2-phenoxyacetamide derivatives bearing a 4-phenylpiperazine core, the unsubstituted phenyl compound (closest analog to CAS 887215-52-3) exhibited an IC50 of 209 ± 8 nM at the human P2X7 receptor, whereas the ortho-fluorophenyl analog (4g) displayed an IC50 of 12.1 ± 0.7 nM [1]. This 17.3-fold potency difference demonstrates that a single halogen substitution on the phenyl ring profoundly alters target engagement. The unsubstituted phenyl variant may be preferred when moderate potency and a distinct selectivity window are desired, avoiding the risk of over-suppression of P2X7-mediated inflammatory signaling [1].
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structurally analogous unsubstituted phenyl compound: IC50 = 209 ± 8 nM |
| Comparator Or Baseline | ortho-Fluorophenyl analog (compound 4g): IC50 = 12.1 ± 0.7 nM |
| Quantified Difference | 17.3-fold lower potency for unsubstituted phenyl vs. ortho-F analog |
| Conditions | HEK293 cells transfected with human P2X7 receptor; ATP-dependent Ca2+ influx assay |
Why This Matters
The unsubstituted phenyl ring in CAS 887215-52-3 provides a defined baseline potency that can be intentionally modulated by halogen substitution, enabling rational selection based on the therapeutic window required.
- [1] Romagnoli, R., Baraldi, P.G., Carrion, M.D., et al. From Tyrosine to Glycine: Synthesis and Biological Activity of Potent Antagonists of the Purinergic P2X7 Receptor. Journal of Medicinal Chemistry, 2007, 50(15), 3706–3715. View Source
